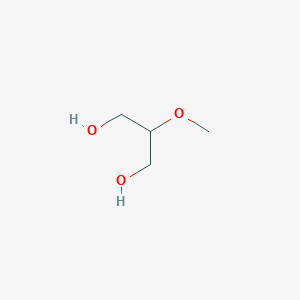

1,3-Propanediol, 2-methoxy-

Description

Historical Context and Discovery of Glycerol (B35011) Ethers

The journey to understanding compounds like 1,3-Propanediol (B51772), 2-methoxy- begins with the discovery of its parent molecule, glycerol. In 1783, Swedish chemist Carl Wilhelm Scheele first isolated glycerol, which he described as the "sweet principle of fat". acs.orgbritannica.com This discovery laid the foundation for the study of a new class of organic compounds. Glycerol, or 1,2,3-propanetriol, is a simple polyol and a fundamental component of lipids (fats and oils) in the form of triglycerides. britannica.comrsc.org

The subsequent exploration of glycerol's chemistry led to the discovery of glycerol ethers, a class of lipids in which one or more of the hydroxyl groups of glycerol are bonded to an alkyl or alkenyl group via an ether linkage. The widespread distribution of these glycerol ethers in nature has spurred significant interest in their biosynthesis and chemical properties. semanticscholar.org Research into the biosynthesis of both alkyl and alkenyl glycerol ethers has been conducted, revealing the complex enzymatic pathways involved in their formation. semanticscholar.org

| Key Historical Milestone | Researcher/Contributor | Year | Significance |

| Isolation of Glycerol | Carl Wilhelm Scheele | 1783 | Discovered the "sweet principle of fat," laying the groundwork for the study of polyols. acs.orgbritannica.com |

| Naming of Glycerin | Michel-Eugène Chevreul | 1811 | Coined the term "glycerin" for commercial-grade glycerol solutions. britannica.com |

| Studies on Glycerol Ethers | Various Researchers | 20th Century | Elucidation of the structure, distribution, and biosynthesis of naturally occurring glycerol ethers. semanticscholar.org |

Academic Significance and Research Trajectories

The academic significance of 1,3-Propanediol, 2-methoxy- and related propanediols is multifaceted, with research spanning from polymer science to biochemistry. Propanediols, in general, serve as crucial building blocks in the synthesis of a wide array of polymers. wikipedia.org For instance, 1,3-propanediol is a key monomer in the production of polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) with applications in carpets and textiles. wikipedia.org

The introduction of a methoxy (B1213986) group at the 2-position, as in 1,3-Propanediol, 2-methoxy-, modifies the polarity and hydrogen-bonding capabilities of the molecule compared to unsubstituted propanediol (B1597323). This alteration in properties makes it a valuable intermediate or solvent in specific chemical reactions. Its potential applications extend to materials science, where it could be used in the design of polymers with tailored mechanical and thermal properties. ontosight.ai

In the realm of biochemistry, propanediol derivatives have been investigated as substitutes for nucleosides in synthetic oligonucleotides. oup.com This line of research is crucial for developing therapeutic and diagnostic tools based on nucleic acids. The ability of the propanediol backbone to mimic the sugar-phosphate backbone of DNA, while introducing modifications, is of significant interest.

Role as a Model Compound in Organic Chemistry Studies

In organic chemistry, simple, well-defined molecules often serve as model compounds to study fundamental reaction mechanisms and principles. While direct studies employing 1,3-Propanediol, 2-methoxy- as a model compound are not extensively documented, its structure is well-suited for such a role. Glycerol itself is utilized as a model compound for investigating catalytic conversions to value-added chemicals like 1,2-propanediol and 1,3-propanediol. researchgate.net

The presence of both hydroxyl and ether functional groups in close proximity within the 1,3-Propanediol, 2-methoxy- molecule makes it an excellent candidate for studying intramolecular interactions, such as hydrogen bonding. These interactions can significantly influence the conformation and reactivity of the molecule. Furthermore, it can serve as a simple model for understanding the chemical behavior of more complex polyols and polyethers, which are prevalent in biochemistry and materials science. The reactivity of the primary hydroxyl groups versus the secondary carbon bearing the methoxy group can also be a subject of investigation in studies of regioselectivity.

| Physicochemical Properties of 1,3-Propanediol, 2-methoxy- | |

| Molecular Formula | C4H10O3 nist.gov |

| Molecular Weight | 106.1204 g/mol nist.gov |

| IUPAC Name | 2-methoxypropane-1,3-diol |

| CAS Registry Number | 13013-09-9 |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-7-4(2-5)3-6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOGJKGQMPZCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457486 | |

| Record name | 2-methylglycerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761-06-8 | |

| Record name | Glycerin 2-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000761068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methylglycerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN 2-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GSZ82L6KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Propanediol, 2 Methoxy and Its Analogues

Chemical Synthesis Approaches

The chemical synthesis of 2-methoxy-1,3-propanediol and its structural relatives relies on several core organic transformations. These approaches are designed to achieve the formation of an ether linkage at a specific position on the propanediol (B1597323) skeleton.

O-alkylation, the formation of an ether bond, is the most direct conceptual route to 2-methoxy-1,3-propanediol. This can be achieved through various established methodologies.

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers. numberanalytics.com It proceeds via an SN2 nucleophilic substitution mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an alkylating agent. numberanalytics.com

In the context of 2-methoxy-1,3-propanediol, the synthesis typically involves the reaction of glycerin (1,2,3-propanetriol) with a methylating agent. ontosight.ai The glycerin is first treated with a base, such as sodium hydroxide (B78521), to deprotonate one of its hydroxyl groups, forming an alkoxide. This is followed by the addition of an alkyl halide like methyl chloride or a sulfate (B86663) like dimethyl sulfate. ontosight.ai While glycerin has three hydroxyl groups, the reaction can be directed to favor methylation, though controlling selectivity for the C-2 position over the more reactive primary C-1 and C-3 positions can be challenging without further modification. ontosight.aischolaris.ca The synthesis of related compounds, such as the expectorant guaifenesin (B1672422) (3-(2-methoxyphenoxy)-1,2-propanediol), also famously employs the Williamson ether synthesis. science.govresearchgate.net In that process, the phenoxide of guaiacol (B22219) reacts with (±)-3-chloro-1,2-propanediol. wpmucdn.com

Table 1: Williamson Ether Synthesis Parameters for Propanediol Ethers This table is illustrative, based on typical conditions for the Williamson ether synthesis.

| Reactant 1 (Alkoxide Precursor) | Base | Reactant 2 (Alkylating Agent) | Solvent | Typical Mechanism |

| Glycerin | Sodium Hydroxide (NaOH) | Methyl Chloride (CH₃Cl) | Protic or Aprotic | SN2 |

| Guaiacol | Sodium Hydroxide (NaOH) | (±)-3-chloro-1,2-propanediol | Ethanol (B145695) | SN2 |

Catalytic methods offer an alternative to stoichiometric base-mediated reactions. Reductive alkylation, for instance, can produce glycol ethers from diols and carbonyl compounds. mdpi.com In a typical process, a diol reacts with a ketone or aldehyde in the presence of a bifunctional catalyst (e.g., Pd/Al-HMS) under hydrogen pressure. mdpi.comresearchgate.net While this method is highly effective for producing ethers like isopropoxypropanols, its direct application to produce a methyl ether would require formaldehyde (B43269) as the carbonyl source, which can present challenges.

Trans-etherification, the exchange of an alkoxy group, is another catalytic possibility, though less commonly cited for this specific transformation. More broadly, catalytic processes using Lewis acids or transition metals are central to modern organic synthesis. beilstein-journals.org For example, bismuth triflate (Bi(OTf)₃) has been shown to catalyze the benzylation of arenes using benzyl (B1604629) alcohols, showcasing its utility in promoting alkylation reactions. beilstein-journals.org Such catalysts could potentially be adapted for the O-methylation of diols.

Table 2: Catalytic Reductive Alkylation of Diols (Illustrative Analogy) Data adapted from studies on 1,2-propanediol and 2,3-butanediol. mdpi.comresearchgate.net

| Diol Substrate | Carbonyl Source | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Ether Product |

| 1,2-Propanediol | Acetone | 2%Pd/Al-HMS | 140 | 40 | Isopropoxypropanols |

| 2,3-Butanediol | Acetone | 2%Pd/Al-HMS | 120 | 40 | 3-isopropoxy-2-butanol |

A significant challenge in the synthesis of 2-methoxy-1,3-propanediol is regioselectivity—the selective functionalization of the secondary hydroxyl group at the C-2 position in the presence of two primary hydroxyl groups at C-1 and C-3. Generally, primary alcohols are more sterically accessible and thus more reactive than secondary alcohols in many reactions, including ether synthesis.

Achieving selectivity often requires specialized catalytic systems or multi-step protection-deprotection strategies. scholaris.ca Borinic acid catalysts, for example, have been developed for the regioselective sulfonylation of diols by forming a temporary complex that activates a specific hydroxyl group. scholaris.ca Similarly, methods for the regioselective synthesis of 2-substituted N-heterocycles from N-oxides have been developed that rely on catalytic control to direct substitution to the desired position. nih.gov These examples underscore the principle that directing a reaction to a less-reactive site is a common problem in organic synthesis that is often solved through advanced catalytic or stoichiometric reagents.

Given the challenge of direct regioselective alkylation, a common and effective strategy is to use protecting groups. This involves a multi-step pathway where the more reactive primary hydroxyls are temporarily blocked, leaving the secondary hydroxyl free for reaction.

A well-established pathway starts with glycerol (B35011), a readily available trihydric alcohol. google.com

Protection: The primary hydroxyl groups at the C-1 and C-3 positions of glycerol are selectively protected. A common method is to react glycerol with benzaldehyde (B42025) in the presence of an acid catalyst to form 2-phenyl-1,3-dioxan-5-ol (B158224) (also known as 1,3-O-benzylidene glycerol). This reaction forms a six-membered cyclic acetal (B89532), leaving the C-2 hydroxyl exposed.

Alkylation: The remaining free hydroxyl group at the C-2 position is then methylated. This can be accomplished using a standard Williamson ether synthesis, for example, by treating the protected glycerol with sodium hydride followed by methyl iodide. A patent describes the formation of 2-Methyl 1,3-benzylidine glycerol, which is an analogous intermediate. google.com

Deprotection: The final step is the removal of the protecting group to regenerate the primary hydroxyls. The benzylidene acetal is typically cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or by acid-catalyzed hydrolysis, yielding the final product, 2-methoxy-1,3-propanediol.

Epoxides are versatile three-membered ring intermediates that can be opened by nucleophiles to generate functionalized alcohols. The synthesis of propanediol derivatives can be achieved by the ring-opening of C3 epoxides like glycidol (B123203) or epichlorohydrin.

The reaction of an alcohol or phenoxide with an epoxide is a common method for preparing β-hydroxy ethers. researchgate.net For instance, the synthesis of guaifenesin involves the reaction of guaiacol with (±)-3-chloro-1,2-propanediol, which is itself derived from the ring-opening of epichlorohydrin. researchgate.netwpmucdn.com This reaction proceeds via nucleophilic attack of the phenoxide on the terminal carbon of the chloropropanediol, displacing the chloride.

While direct synthesis of 2-methoxy-1,3-propanediol from a simple epoxide is not straightforward, related structures can be accessed. For example, the reaction of methanol (B129727) with glycidol (2,3-epoxy-1-propanol) would lead to isomers, primarily 3-methoxy-1,2-propanediol. The synthesis of 1,3-diols themselves can be achieved through the hydroformylation of epoxides; ethylene (B1197577) oxide can be converted to 1,3-propanediol (B51772), which could then serve as a precursor for subsequent methylation. epo.org

Table 3: Synthesis of Propanediol Ethers from Epoxide-Derived Precursors This table illustrates the synthesis of an analogous compound.

| Epoxide-Derived Substrate | Nucleophile | Product |

| (±)-3-chloro-1,2-propanediol | Guaiacol (as sodium salt) | Guaifenesin (a 1,2-propanediol ether) |

| Substituted Aryl Oxiranes | Phenols | 1,3-Diaryloxy-2-propanols researchgate.net |

Reaction Mechanisms and Chemical Transformations of 1,3 Propanediol, 2 Methoxy

Mechanisms of Ether Linkage Formation

The formation of the ether linkage in 1,3-Propanediol (B51772), 2-methoxy- is most commonly achieved through a Williamson ether synthesis. ontosight.ai This classic SN2 reaction involves the deprotonation of a hydroxyl group on a glycerol (B35011) backbone, followed by nucleophilic attack on a methylating agent.

The mechanism proceeds in two primary steps:

Alkoxide Formation : A strong base, such as sodium hydroxide (B78521) (NaOH), is used to deprotonate one of the hydroxyl groups of glycerol, forming a more nucleophilic alkoxide ion. The secondary hydroxyl group is often favored for substitution due to steric and electronic factors.

Nucleophilic Substitution (SN2) : The resulting alkoxide attacks a methyl halide (like methyl chloride) or another methylating agent (such as dimethyl sulfate). ontosight.aimasterorganicchemistry.com The reaction proceeds via an SN2 pathway, where the alkoxide displaces the halide leaving group, forming the C-O-C ether bond. masterorganicchemistry.com

For optimal results, the reaction works best with primary alkyl halides. masterorganicchemistry.com The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring SN2 reactions. researchgate.net However, due to the high nucleophilicity of the alkoxide, the reaction can also proceed effectively in protic solvents at elevated temperatures. researchgate.net A similar approach is used in the synthesis of related compounds like 3-methoxy-1-propanol (B72126), where 1,3-propanediol is reacted with methyl chloride in the presence of a base. google.com

| Method | Reactants | Base/Catalyst | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | Glycerol + Methyl Chloride or Dimethyl Sulfate (B86663) | Sodium Hydroxide (NaOH) | Not specified, can be protic or aprotic | Forms the 2-methoxy ether linkage. | ontosight.ai |

| Analogous Williamson Synthesis | Guaiacol (B22219) + (±)-3-chloro-1,2-propanediol | Sodium Hydroxide (NaOH) | Ethanol (B145695) | Synthesizes guaifenesin (B1672422), a related glycerol ether derivative. | wpmucdn.com |

| Alkylation of Diols | 1,3-Propanediol + Methyl Chloride | Potassium salt of the diol | Excess 1,3-propanediol | Produces 3-methoxy-1-propanol with high selectivity (93%). | google.com |

Acid-Catalyzed Cleavage and Degradation Pathways of the Ether Moiety

The ether linkage in 1,3-Propanediol, 2-methoxy- is susceptible to cleavage under acidic conditions. This reaction is analogous to the acid-catalyzed degradation of lignin (B12514952), which also contains ether bonds. acs.orgacs.org The mechanism typically involves the protonation of the ether oxygen, which transforms the methoxy (B1213986) group into a good leaving group (methanol).

The degradation can follow several pathways:

Protonation : An acid catalyst donates a proton to the ether oxygen atom.

Bond Cleavage : The protonated ether can then undergo cleavage. This can happen through an SN1-like mechanism, forming a secondary carbocation on the glycerol backbone, or an SN2-like mechanism, where a nucleophile (such as water) attacks one of the adjacent carbon atoms.

Product Formation : Cleavage of the C-O bond results in the formation of glycerol and methanol (B129727).

Studies on related lignin model compounds, such as 1-phenyl-2-phenoxy-1,3-propanediol, show that the rate of acid-catalyzed β-O-4 ether bond cleavage is significantly enhanced by the presence of a phenolic hydroxyl group. acs.orgacs.org While 1,3-Propanediol, 2-methoxy- is an aliphatic ether, the fundamental mechanism of protonation followed by C-O bond scission remains a key degradation pathway. The reaction can lead to a mixture of products depending on the precise conditions and the presence of other reactive species. scispace.com

| Model Compound (Lignin Analogue) | Conditions | Major Cleavage Products | Key Finding | Reference |

|---|---|---|---|---|

| 1-(4-hydroxyphenyl)-2-phenoxy-1,3-propanediol (HH) | Acidolysis | Phenol and (4-hydroxyphenyl)acetaldehyde | Phenolic hydroxyl group enhances cleavage rate by 2 orders of magnitude compared to non-phenolic analogues. | acs.org |

| 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol (GG) | Acidolysis | Guaiacol, (4-hydroxy-3-methoxyphenyl)acetaldehyde, and other ketones | The presence of methoxy groups on the phenyl rings alters the product distribution and can prevent certain side reactions like cyclization. | acs.orgacs.org |

| 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1,3-propanediol (VIII) | Acidolysis | Guaiacol | Demonstrates the cleavage of the ether bond to yield the corresponding phenol. | scispace.com |

Mechanisms of Selective Functionalization and Derivatization

The two primary hydroxyl groups of 1,3-Propanediol, 2-methoxy- are key sites for selective functionalization, allowing for the synthesis of a wide range of derivatives. These reactions, which include esterification, acylation, and tosylation, can be controlled to achieve mono- or di-substitution.

Strategies for selective functionalization include:

Enzymatic Catalysis : Lipases can be used for highly selective reactions. For instance, lipase-catalyzed acylation or hydrolysis can achieve kinetic resolution of related chiral diols, demonstrating the potential for enantioselective functionalization. researchgate.net Chemo-enzymatic routes have been developed for the efficient conversion of glycerol into derivatives like diacetyl glycerol and subsequently 2-azido-1,3-propanediol. researchgate.net

Use of Protecting Groups : The diol groups can be temporarily masked, for example as an acetonide, to direct functionalization to other parts of the molecule or to enable specific reactions at one hydroxyl group over the other. nih.gov This strategy is crucial for complex syntheses.

Stoichiometric Control : By carefully controlling the amount of reagent, it is possible to favor mono-functionalization over di-functionalization, although this often results in a mixture of products.

A key application of this selective functionalization is in the synthesis of pharmaceuticals. For example, the 1,3-propanediol, 2-methoxy- backbone is a core component of the antiviral drug ganciclovir, which is 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol. google.com

Isomerization and Rearrangement Pathways of Related Glycerol Derivatives

Glycerol and its derivatives can undergo various isomerization and rearrangement reactions, often catalyzed by acids or other agents. While 1,3-Propanediol, 2-methoxy- itself is relatively stable, related structures demonstrate potential rearrangement pathways.

Acetal (B89532) Rearrangements : Studies on acetal derivatives of glycerol, such as 2-phenyl-1,3-dioxan-5-ol (B158224), have shown that they can undergo rearrangement under neutral conditions to form a mixture of 1,3-dioxan and 1,3-dioxolane (B20135) isomers. rsc.org This highlights the lability of cyclic protecting groups often used in glycerol chemistry and suggests that caution is needed during multi-step syntheses. rsc.org

Allylic Rearrangements : In the synthesis of more complex glycosyl glycerol derivatives, Lewis acid-catalyzed allylic rearrangement reactions are employed. nih.gov

Isomerization of Aldehydes : Under certain conditions, glyceraldehyde, a related C3 compound, has been reported to isomerize and rearrange into dihydroxyacetone. mdpi.com

These examples from related systems indicate that under specific catalytic conditions, the carbon skeleton or functional groups of glycerol derivatives can undergo significant structural changes.

Hydrogenolysis Mechanisms and By-product Formation

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen (H₂), typically over a heterogeneous catalyst. utp.edu.my For 1,3-Propanediol, 2-methoxy-, hydrogenolysis can cleave either the C-O bonds of the hydroxyl groups or the C-O bond of the central ether linkage. This process is closely related to the hydrogenolysis of glycerol, a widely studied reaction for producing valuable chemicals like 1,2-propanediol and 1,3-propanediol. nih.govmdpi.com

The reaction mechanism generally involves:

Dehydration : An initial dehydration step, often acid-catalyzed, can form an intermediate aldehyde or enol.

Hydrogenation : The intermediate is then hydrogenated on the metal catalyst surface.

The selectivity of the reaction is highly dependent on the catalyst and reaction conditions. nih.govacs.org

C-O Ether Cleavage : Hydrogenolysis of the methoxy group would yield 1,3-propanediol and methane.

C-O Alcohol Cleavage : Hydrogenolysis of the primary hydroxyl groups is a key step in converting glycerol to propanediols. mdpi.com A similar process on 1,3-Propanediol, 2-methoxy- could lead to 2-methoxy-1-propanol or other propanol (B110389) derivatives.

C-C Bond Cleavage : Under harsh conditions, cleavage of C-C bonds can occur, leading to the formation of smaller by-products like ethylene (B1197577) glycol, ethanol, and methanol. mdpi.com

Catalysts such as Raney Ni, copper-based systems, and noble metals (Pt, Pd, Ru) are commonly used. nih.govresearchgate.netgoogle.com The choice of catalyst significantly impacts the distribution of products. For instance, Pt-based catalysts have shown promise for producing 1,3-propanediol from glycerol. acs.org

| Reactant | Catalyst | Temp (°C) | H₂ Pressure (MPa) | Major Products | Reference |

|---|---|---|---|---|---|

| Glycerol | Cu-based | 200-220 | 1-4 | 1,2-Propanediol, Lactic Acid | mdpi.com |

| Glycerol | Pt/HSiW/Al₂O₃ | Not specified | Not specified | 1,3-Propanediol, 1-Propanol | acs.org |

| Glycerol | Ni/MgO | 200-300 | 2 | Ethanol (low yield), high glycerol conversion (81%) | aip.org |

| 2-Tosyloxy-1,3-propanediol | Raney Ni | 100 | 3 | 1,3-Propanediol (high selectivity) | researchgate.net |

Advanced Chemical Transformations and Derivatization Strategies

Selective Protection and Deprotection of Hydroxyl Groups

The selective functionalization of diols is a fundamental challenge in organic synthesis. For a symmetrical molecule like 1,3-propanediol (B51772), 2-methoxy-, the two primary hydroxyl groups are chemically equivalent, making selective mono-protection a statistical challenge. However, several strategies can be employed to achieve selective protection.

Enzymatic methods, for instance, can differentiate between enantiotopic hydroxyl groups in prochiral diols, although for an achiral substrate like 2-methoxy-1,3-propanediol, they would primarily offer a route to mono-acylated products. nih.gov Catalytic methods using chiral catalysts, such as those based on borinic acid, have been developed for the desymmetrization of 2-substituted-1,3-propanediols, affording mono-protected products with high enantioselectivity. ualberta.cadicp.ac.cn While 1,3-propanediol, 2-methoxy- is not prochiral, these catalytic approaches highlight the potential for selective mono-functionalization.

Common protecting groups for alcohols are applicable, and their selection depends on the desired stability towards subsequent reaction conditions.

Table 1: Common Protecting Groups for Hydroxyl Functions and Their Deprotection Conditions

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions |

|---|---|---|---|

| Silyl (B83357) Ethers (e.g., Trimethylsilyl) | TMS | Trimethylsilyl (B98337) chloride (TMSCl), Triethylamine | Mild acid (e.g., acetic acid in THF/water), Fluoride ion (e.g., TBAF) |

| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Acid (e.g., HCl, TFA), Fluoride ion (e.g., TBAF) |

| Benzyl (B1604629) Ether | Bn | Benzyl bromide (BnBr), Strong base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C), Strong acid |

| p-Methoxybenzyl Ether | PMB | p-Methoxybenzyl chloride (PMBCl), Base | Oxidative cleavage (e.g., DDQ, CAN), Strong acid |

This table presents generalized information on protecting groups applicable to hydroxyl functionalities.

Functional Group Interconversions on the Propanediol (B1597323) Backbone

The hydroxyl groups of 1,3-propanediol, 2-methoxy- are amenable to a variety of functional group interconversions, which are fundamental transformations in organic synthesis.

Oxidation: The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids using a range of standard oxidizing agents. The choice of oxidant determines the extent of oxidation. For example, Swern or Dess-Martin periodinane oxidation would typically yield the corresponding dialdehyde. Further oxidation to the dicarboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent.

Conversion to Halides and Other Leaving Groups: The hydroxyl groups can be converted into better leaving groups, such as halides or sulfonates, to facilitate nucleophilic substitution reactions. The Appel reaction (using triphenylphosphine (B44618) and a tetrahalomethane) or the Mitsunobu reaction can be employed for this purpose. acs.org Alternatively, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base will form sulfonate esters. These activated intermediates can then be displaced by a wide range of nucleophiles.

Formation of Cyclic Derivatives (e.g., 1,3-Dioxanes)

1,3-diols readily react with aldehydes and ketones in the presence of an acid catalyst to form six-membered cyclic acetals known as 1,3-dioxanes. organic-chemistry.org In the case of 1,3-propanediol, 2-methoxy-, this reaction would yield a 5-methoxy-1,3-dioxane derivative. The reaction is typically reversible and driven to completion by the removal of water.

The synthesis of various substituted 1,3-dioxanes has been reported, including those with a methoxy (B1213986) substituent on the ring. acs.orgarkat-usa.org For instance, diastereomerically pure cis- and trans-2-n-alkyl-5-methoxy-1,3-dioxanes have been synthesized from the corresponding 5-hydroxy precursors. acs.org

Table 2: Examples of Carbonyl Compounds for the Formation of 5-methoxy-1,3-dioxanes

| Carbonyl Compound | Resulting 1,3-Dioxane Substituent(s) at C2 |

|---|---|

| Formaldehyde (B43269) | Unsubstituted (two hydrogens) |

| Acetaldehyde | Methyl, Hydrogen |

| Acetone | Two methyl groups |

| Benzaldehyde (B42025) | Phenyl, Hydrogen |

This table illustrates potential reactants for the formation of cyclic derivatives with 1,3-propanediol, 2-methoxy-.

Derivatization for Analytical Purposes (e.g., Silylation, Boronic Acid Derivatization)

For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar molecules like diols to increase their volatility and thermal stability. jfda-online.com

Silylation: This is a common derivatization technique where the acidic protons of the hydroxyl groups are replaced by a silyl group, typically a trimethylsilyl (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. For polyhydroxy compounds, a two-step derivatization involving methoximation followed by silylation can be employed to prevent the formation of multiple isomers and simplify chromatograms. nih.gov

Boronic Acid Derivatization: Vicinal diols are commonly derivatized using boronic acids to form cyclic boronate esters. This technique enhances the signal in mass spectrometry. oiv.int While 1,3-propanediol, 2-methoxy- is a 1,3-diol, boronic acids can still be used to form six-membered cyclic esters, which can be useful for analytical detection.

Table 3: Common Derivatization Reagents for Diols for GC-MS Analysis

| Derivatization Method | Reagent | Resulting Derivative | Purpose |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Bis-trimethylsilyl ether | Increases volatility and thermal stability. |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Bis-trimethylsilyl ether | Increases volatility and thermal stability. |

| Acylation | Acetic anhydride | Diacetate ester | Increases volatility. |

This table provides examples of derivatization techniques applicable to 1,3-propanediol, 2-methoxy- for analytical characterization.

Oligomerization and Polymerization Potential (as a monomer or co-monomer)

Diols are fundamental building blocks in polymer chemistry, particularly for the synthesis of polyesters and polyurethanes. 1,3-Propanediol, 2-methoxy- can serve as a monomer or co-monomer in polycondensation reactions.

The presence of the 2-methoxy group is expected to influence the properties of the resulting polymer. For instance, in polyesters synthesized from dicarboxylic acids and 1,3-propanediol, 2-methoxy-, the methoxy group would be a pendant group on the polymer chain. This could disrupt chain packing and reduce crystallinity, potentially leading to amorphous polymers with lower glass transition temperatures and increased solubility. mdpi.comacs.org

The synthesis of various polyesters based on substituted 1,3-propanediols has been explored. For example, 2-methyl-1,3-propanediol (B1210203) has been used to synthesize unsaturated polyester (B1180765) resins to improve toughness and reduce brittleness. google.com Similarly, thermoplastic elastomers have been created using 2-methyl-1,3-propanediol. mdpi.com Functionalized 1,3-propanediols, such as those with alkyne groups, have been incorporated into polyesters to allow for subsequent cross-linking reactions. nih.gov These examples suggest that 1,3-propanediol, 2-methoxy- could be a valuable monomer for creating polyesters with tailored properties.

Furthermore, biocompatible and degradable polymers have been synthesized from functionalized 1,3-propanediol derivatives, indicating potential applications in the biomedical field. rsc.org

Applications in Advanced Materials Science and Chemical Synthesis

Role as a Chemical Intermediate in Complex Molecule Synthesis

As a chemical intermediate, 1,3-Propanediol (B51772), 2-methoxy- serves as a versatile building block. Its functional groups—a central methoxy (B1213986) group and two terminal hydroxyl groups—can be selectively modified to create more elaborate molecular architectures for diverse applications. ontosight.ai The propanediol (B1597323) backbone is a common structural motif in many biologically and chemically significant compounds.

The 1,3-propanediol framework is a key structural element in several pharmaceutical compounds. The antiviral drug ganciclovir, chemically known as 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol, is a prominent example where a complex substituent is attached to the backbone via the methoxy position. google.com This highlights the role of the core structure as a scaffold for pharmacologically active agents. While direct synthesis pathways starting from 1,3-Propanediol, 2-methoxy- are application-specific, its structural similarity to glycerin and other diols makes it a compound of interest for creating pharmaceutical intermediates. ontosight.ai Its potential lies in its ability to undergo reactions like oxidation and reduction to form key intermediates necessary for drug development. The strategic placement of the methoxy group can influence the molecule's reactivity and its interactions within biological systems.

Lignin (B12514952), a complex polymer found in plant cell walls, is primarily composed of phenylpropane units linked by various ether and carbon-carbon bonds. The most abundant of these is the β-O-4 linkage, which forms an arylglycerol-β-aryl ether structure. chemistryviews.org Understanding the cleavage of these linkages is crucial for biorefinery processes that aim to convert lignin into valuable chemicals. nih.gov

The synthesis of simpler lignin model compounds is essential for studying the reactivity of these complex structures. chemistryviews.orgnih.gov Compounds featuring the arylglycerol ether moiety are central to this research. The structure of 1,3-Propanediol, 2-methoxy- is analogous to the glycerol (B35011) unit in these lignin substructures. For example, the compound 2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol is a known lignin derivative. nih.gov The presence of methoxy groups is a key characteristic of native lignin, influencing its chemical behavior. nih.gov Therefore, 1,3-Propanediol, 2-methoxy- serves as a relevant precursor for the synthesis of specific lignin model compounds, enabling researchers to investigate the influence of stereochemistry and substitution patterns on lignin degradation. chemistryviews.org

Contributions to Polymer Science and Engineering

The bifunctional nature of 1,3-Propanediol, 2-methoxy-, with its two primary hydroxyl groups, makes it a suitable monomer for polycondensation reactions. Its parent compound, 1,3-propanediol (PDO), is a well-established monomer in the production of high-performance polymers. nih.govchemmethod.com

1,3-Propanediol, 2-methoxy- (sometimes referred to as MPDO) is specifically noted for its potential in the condensation polymerization of polyesters and polyurethanes. google.com The presence of the methoxy group differentiates its reactivity and the properties of the resulting polymer compared to analogous diols like 1,3-propanediol or glycerol. google.com When incorporated into a polymer chain, it can modify the physical properties of the final material, such as its thermal stability, solubility, and flexibility. Its reactive hydroxyl groups allow it to be integrated into polymer backbones or used in cross-linking reactions to create more complex resin structures. ontosight.ai

Table 1: Comparison of Diols in Polymer Synthesis

| Compound | Hydroxyl Groups | Key Feature | Impact on Polymerization |

|---|---|---|---|

| Glycerol | 2 Primary, 1 Secondary | Three reactive sites | Prone to cross-linking, difficult to form linear polymers. google.com |

| 1,3-Propanediol | 2 Primary | Simple, linear diol | Forms linear polyesters like PTT. nih.govchemmethod.com |

The development of biodegradable polymers is a critical area of materials science aimed at reducing plastic pollution. 1,3-propanediol is a key building block for polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) that can be produced from renewable resources and exhibits biodegradability. nih.govchemmethod.comgoogle.com

Given this context, 1,3-Propanediol, 2-methoxy- is also explored for its potential role in creating environmentally friendly polymers. ontosight.ai Research has investigated its use as an additive or substrate in biotechnological processes for producing biodegradable plastics. ontosight.ai Furthermore, derivatives such as 2-azido-1,3-propanediol have been successfully used to synthesize biodegradable diblock polymers, indicating that functionalized 1,3-propanediol structures are viable for creating advanced, degradable materials. researchgate.net The incorporation of such monomers can influence the rate of degradation and the mechanical properties of the resulting biopolymer.

Utilization in Formulation Chemistry (e.g., as excipients or humectants in academic studies)

In formulation chemistry, particularly in the cosmetic and pharmaceutical industries, 1,3-Propanediol, 2-methoxy- is valued for its properties as a solvent and humectant. ontosight.ai Humectants are hygroscopic substances that attract and retain moisture, making them essential ingredients in skincare products.

Academic studies have explored how the chemical structure of glycols influences their efficacy as humectants. The position of hydroxyl groups and the presence of other functional groups impact how the molecule binds with water. researchgate.net 1,3-Propanediol, 2-methoxy-, also known as glycerin 2-methyl ether, is used in some pharmaceutical formulations as an excipient—an inactive substance that serves as a vehicle or stabilizer for the active ingredient. ontosight.ai Its ability to function as a solvent and a moisturizing agent makes it a versatile component in creams, lotions, and other topical preparations. ontosight.ai

Table 2: Research Findings on Humectant Properties

| Study Focus | Key Finding | Relevance to 1,3-Propanediol, 2-methoxy- | Source(s) |

|---|---|---|---|

| Glycol Structure and Water Activity | The chemical structure of glycols, including the position of hydroxyl groups, influences their ability to reduce water activity in a formulation, which can enhance preservation. | The specific structure of 1,3-Propanediol, 2-methoxy- affects its water-binding capacity compared to other glycols. | researchgate.net |

| Humectants in Skin Hydration | 1,3-propanediol, alone or with other humectants, significantly improves skin hydration and strengthens the skin's barrier function. | As a derivative, 1,3-Propanediol, 2-methoxy- is expected to share these humectant properties, making it suitable for cosmetic and dermatological products. | nih.gov |

Emerging Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry encourage the use of safer solvents, renewable feedstocks, and the design of more efficient chemical processes. While specific, in-depth research on the role of 1,3-Propanediol, 2-methoxy- in green and sustainable technologies is not widely documented, its structural characteristics suggest potential applications in this domain.

One of the primary areas of interest for diols and their derivatives in green chemistry is their use as bio-based solvents and building blocks. The parent compound, 1,3-propanediol, is notably produced from renewable resources like corn, offering a more sustainable alternative to petroleum-based glycols. This bio-based production significantly reduces the environmental impact compared to traditional chemical synthesis routes.

For 1,3-Propanediol, 2-methoxy-, its potential as a green solvent is an area of interest. Its properties as a solvent and humectant have been noted, particularly in the cosmetics industry. The pursuit of greener formulations in personal care products could drive further investigation into its performance and biodegradability.

Furthermore, the broader class of 1,3-propanediol derivatives is being explored for the synthesis of new polymers and materials from renewable sources. The functional groups of 1,3-Propanediol, 2-methoxy- make it a candidate for incorporation into polymer backbones, potentially modifying the properties of the resulting materials. However, specific research on its use in creating sustainable polymers is not yet prevalent.

Recent patent literature indicates the potential inclusion of 2-methoxy-1,3-propanediol in the production of infiltrated solid oxide fuel cell layers, hinting at its possible role in advancing energy technologies. google.com Solid oxide fuel cells are a cleaner and more efficient energy conversion technology, and the development of new materials for their components is a key area of research.

While the direct synthesis of 1,3-Propanediol, 2-methoxy- from renewable feedstocks is not as established as that of its parent compound, the general trend towards bio-based chemical production suggests that sustainable routes to this and other derivatives are a logical area for future research and development.

Data Tables

Table 1: Physicochemical Properties of 1,3-Propanediol, 2-methoxy-

| Property | Value |

| Molecular Formula | C4H10O3 |

| Molecular Weight | 106.12 g/mol |

Source:

Computational Modeling and Simulation Studies

Molecular Conformation and Stereochemistry Analysis

Computational studies are essential for analyzing the complex conformational landscape of flexible molecules like "1,3-Propanediol, 2-methoxy-". The molecule's structure, characterized by a propane (B168953) backbone with hydroxyl groups at positions 1 and 3 and a methoxy (B1213986) substituent at position 2, allows for rotation around several single bonds, leading to numerous possible conformers. nist.govontosight.aiontosight.ai

Quantum chemical calculations on the parent compound, 1,3-propanediol (B51772), have identified as many as 22 distinct conformers in a vacuum. mdpi.com The stability of these conformers is determined by a delicate balance of steric hindrance and intramolecular interactions, particularly hydrogen bonding between the two hydroxyl groups. researchgate.net For "1,3-Propanediol, 2-methoxy-", the presence of the methoxy group at the C2 position introduces additional steric and electronic effects that influence conformational preference. This substituent likely favors more extended geometries to minimize steric clash.

Molecular dynamics simulations of unsubstituted 1,3-propanediol in aqueous solutions reveal that conformations without intramolecular hydrogen bonds are predominant. mdpi.comnih.gov The most prevalent conformation is the tTTg form, which accounts for 37-39% of the population, while the total fraction of all conformations in the extended TT family is 74-76%. mdpi.comnih.gov This suggests that in polar environments, intermolecular hydrogen bonding with solvent molecules is favored over internal hydrogen bonding. nih.gov The average lifetime of any single conformation is very short, typically not exceeding 7 picoseconds. mdpi.comnih.gov

While specific crystallographic data for "1,3-Propanediol, 2-methoxy-" is not widely reported, studies on analogous arylglycerol β-aryl ethers provide insights into its potential stereochemistry, including the existence of erythro and threo diastereomeric forms. chalmers.sencsu.edu

| Conformation Family | Dominant Conformer | Prevalence (%) | Intramolecular H-Bond | Avg. Lifetime of Family (ps) |

|---|---|---|---|---|

| TT | tTTg | 74-76% | No | ~110 |

| GG' | - | 0.4-0.5% | Yes | ~12 |

Reaction Pathway Simulations and Energy Profiling of Etherifications and Cleavages

Computational chemistry allows for the detailed exploration of reaction mechanisms, such as the etherification pathways to synthesize "1,3-Propanediol, 2-methoxy-" and the cleavage of its ether bond. These simulations provide energy profiles and identify transition states, offering a deeper understanding of reaction kinetics and feasibility.

The formation of "1,3-Propanediol, 2-methoxy-" is a type of etherification reaction. Simulation studies on the etherification of glycerol (B35011), a structurally related polyol, suggest that the reaction proceeds via mechanisms like the SN2 pathway. mdpi.com In a proposed mechanism for the formation of similar alkoxy propanediols, a primary alcohol is protonated, and a second alcohol molecule acts as a nucleophile. mdpi.com This framework can be applied to model the reaction between a propanediol (B1597323) precursor and a methanol-derived species.

Energy profiling through methods like Density Functional Theory (DFT) can be used to calculate the activation energies for different potential reaction steps. For instance, in the related catalytic hydrodeoxygenation of glycerol, the rate-determining step was identified as C-H bond formation with a specific activation energy. researchgate.net Similar calculations for the etherification to form "1,3-Propanediol, 2-methoxy-" would help in optimizing reaction conditions and catalyst selection.

Cleavage of the ether bond, often through hydrolysis or hydrogenolysis, can also be simulated. researchgate.netrsc.org These simulations help predict the stability of the compound under various conditions. The reaction mechanism for the etherification of glycerol with ethanol (B145695) has been proposed to involve the protonation of either glycerol or ethanol, followed by nucleophilic attack. mdpi.com

Studies on Intermolecular Interactions and Hydrogen Bonding

The hydroxyl and methoxy groups in "1,3-Propanediol, 2-methoxy-" make it capable of forming complex networks of intermolecular and intramolecular hydrogen bonds. cymitquimica.comnih.gov These interactions are critical as they dictate the compound's physical properties, such as solubility, boiling point, and viscosity.

Computational studies, particularly DFT calculations and ab initio molecular dynamics simulations, are used to investigate these hydrogen bonding networks. nih.govresearchgate.net For the parent 1,3-propanediol, simulations show a clear competition between intra- and intermolecular hydrogen bonding. nih.gov In aqueous solutions, intermolecular hydrogen bonds between the diol's hydroxyl groups and surrounding water molecules are dominant. mdpi.comnih.gov It is estimated that only a very small fraction (0.4-0.5%) of 1,3-propanediol molecules adopt conformations that allow for intramolecular hydrogen bonds in water. mdpi.comnih.gov

The methoxy group in "1,3-Propanediol, 2-methoxy-" can act as a hydrogen bond acceptor, while the two hydroxyl groups can act as both donors and acceptors. ontosight.ai This allows for a variety of interactions:

Intramolecular: Hydrogen bond between the two hydroxyl groups.

Intermolecular (Self-association): Hydrogen bonds between two or more molecules of "1,3-Propanediol, 2-methoxy-".

Intermolecular (with other substances): Hydrogen bonds with solvent molecules (e.g., water) or other solutes. acs.org

DFT calculations have been successfully used to prove the existence of strong hydrogen bonds between 1,3-propanediol and other molecules like ethylenediamine. researchgate.net These studies confirm that such interactions significantly influence the arrangement and properties of the molecules in a mixture. researchgate.net

| Interaction Type | Donor Group | Acceptor Group | Significance |

|---|---|---|---|

| Intramolecular | Hydroxyl (-OH) | Hydroxyl (-OH) | Stabilizes specific conformers, less prevalent in polar solvents. researchgate.netnih.gov |

| Intermolecular (Self) | Hydroxyl (-OH) | Hydroxyl (-OH) or Methoxy (-OCH₃) | Influences bulk properties like boiling point and viscosity. |

| Intermolecular (Solvent) | Hydroxyl (-OH) | Solvent (e.g., Water) | Determines solubility and solution structure. nih.govacs.org |

| Intermolecular (Solvent) | Solvent (e.g., Water) | Hydroxyl (-OH) or Methoxy (-OCH₃) | Determines solubility and solution structure. nih.govacs.org |

Thermodynamic Modeling and Process Simulation for Downstream Processing

The purification of "1,3-Propanediol, 2-methoxy-" from a reaction or fermentation mixture is a critical step for its industrial application. Thermodynamic modeling and process simulation are indispensable for designing and optimizing efficient and economical downstream processes. nih.gov

Process simulators like Aspen Plus® are widely used for this purpose. cetjournal.itcetjournal.it A key component of these simulations is a reliable thermodynamic model to describe the phase behavior of the mixture, such as the Vapor-Liquid Equilibrium (VLE). cetjournal.itmdpi.com For systems containing polar compounds like diols, activity coefficient models such as the Non-Random Two-Liquid (NRTL) model are often employed. cetjournal.itcetjournal.it Studies on the separation of the parent 1,3-propanediol from fermentation broths (typically containing water, glycerol, and other by-products) have successfully used the NRTL model after calibrating its parameters with experimental VLE data. cetjournal.itcetjournal.it

A common simulated downstream process for 1,3-propanediol involves a multi-step distillation sequence. cetjournal.itnih.gov For instance, a two-column system can be designed where the first column removes the bulk of the water, and the second column separates the diol from less volatile components like glycerol. cetjournal.it Simulations help optimize key parameters such as the number of stages, feed location, and reflux ratio to achieve high product purity (e.g., >99.5 wt.%) while minimizing energy consumption. cetjournal.itnih.gov Other separation techniques that can be modeled include liquid-liquid extraction, pervaporation, and ion-exchange chromatography. nih.govacs.org

| Process Unit | Parameter | Value/Description |

|---|---|---|

| Overall Process | Simulation Software | Aspen Plus® V11 |

| Overall Process | Thermodynamic Model | Non-Random Two-Liquid (NRTL) |

| Distillation Column 1 (Water Removal) | Feed Composition | 80% Water, 9% 1,3-Propanediol, 11% Glycerol (wt.%) |

| Distillation Column 1 (Water Removal) | Top Product Purity | 99.37 wt.% Water |

| Distillation Column 2 (Product Purification) | Number of Ideal Stages | 11 (including reboiler) |

| Distillation Column 2 (Product Purification) | Top Product Purity | 99.5 wt.% 1,3-Propanediol |

| Distillation Column 2 (Product Purification) | Bottom Product | 99.92 wt.% Glycerol (for recycle) |

Development of Predictive Models for Chemical Reactivity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the molecular structure of "1,3-Propanediol, 2-methoxy-" with its chemical reactivity. nih.govnih.gov QSAR is a computational modeling approach that links structural or property descriptors of a chemical to its activity, which can include reaction rate constants, toxicity, or other endpoints. nih.govyoutube.com

To develop a QSAR model for the reactivity of "1,3-Propanediol, 2-methoxy-", a dataset of related ether compounds with known reactivity data would be required. The process involves calculating a variety of molecular descriptors for each compound in the dataset. youtube.com These descriptors quantify different aspects of the molecule's physicochemical properties. The evolution of machine learning methods has expanded the mathematical forms of QSAR models beyond simple linear regressions to include more complex algorithms like artificial neural networks and support vector machines. nih.gov

For an ether like "1,3-Propanediol, 2-methoxy-", relevant descriptors would likely include:

Electronic Descriptors: Charges on atoms, dipole moment, and electrostatic potentials, which are important for reactions involving polar transition states. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific parameters that describe the bulkiness around the reactive center.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Thermodynamic Descriptors: Parameters like logP (partition coefficient) and polarizability, which have been shown to be important for modeling the activity of ethers. nih.gov

Once developed and validated, such a model could predict the reactivity of "1,3-Propanediol, 2-methoxy-" in various reactions, such as its susceptibility to oxidation or its rate of etherification, aiding in catalyst design and synthesis planning. nih.gov

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, Electrostatic potential | Governs interactions in polar reactions. nih.gov |

| Steric/Geometric | Molecular weight, Molecular volume, Molar refractivity | Describes accessibility of reactive sites. |

| Topological | Topological Polar Surface Area (TPSA), Wiener index | Quantifies molecular size, polarity, and branching. |

| Physicochemical | LogP, Polarizability, Hydrogen bond donors/acceptors | Relates to solubility, transport, and intermolecular forces. nih.gov |

Advanced Spectroscopic and Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound. For 1,3-Propanediol (B51772), 2-methoxy-, ¹H and ¹³C NMR would provide definitive proof of its structure.

¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the two primary carbons (C1 and C3) would be chemically equivalent, as would the two hydroxyl protons. The methoxy (B1213986) group protons and the single proton on the secondary carbon (C2) would each produce their own unique signals. The expected signals would be:

A signal for the methoxy protons (-OCH₃).

A signal for the methine proton (-CH-).

A signal for the methylene (B1212753) protons (-CH₂OH).

A signal for the hydroxyl protons (-OH). Spin-spin coupling between adjacent, non-equivalent protons would cause these signals to split, providing further structural information.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Given the structure COC(CO)CO, three distinct signals are anticipated:

One signal for the equivalent C1 and C3 carbons.

One signal for the C2 carbon.

One signal for the methoxy group's carbon.

Without experimental data, a table of chemical shifts and coupling constants cannot be generated.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

IR and Raman spectroscopy are used to identify functional groups and study molecular vibrations.

Infrared (IR) Spectroscopy: An IR spectrum of 1,3-Propanediol, 2-methoxy- would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching from the alcohol groups. Other key absorptions would include C-H stretching (around 2850-3000 cm⁻¹) and C-O stretching (around 1000-1200 cm⁻¹), corresponding to the alcohol and ether functionalities.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C bond vibrations would be clearly visible, helping to confirm the carbon skeleton.

A data table of specific vibrational frequencies cannot be compiled without access to experimental spectra.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular weight of 1,3-Propanediol, 2-methoxy- (C₄H₁₀O₃) is 106.12 g/mol .

In a technique like Gas Chromatography-Mass Spectrometry (GC-MS), the compound would first be separated from a mixture and then ionized. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z = 106. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as:

Loss of a methoxy radical (•OCH₃), leading to a peak at m/z = 75.

Loss of a hydroxymethyl radical (•CH₂OH), resulting in a peak at m/z = 75.

Alpha-cleavage adjacent to the oxygen atoms, which is a common fragmentation pathway for ethers and alcohols.

A detailed fragmentation table is not available from the searched literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

For this technique to be applied, 1,3-Propanediol, 2-methoxy- would first need to be obtained as a single crystal of sufficient quality. As the compound is likely a liquid at room temperature (like its parent compound, 1,3-propanediol), crystallization would require low-temperature methods. No published crystal structure for 1,3-Propanediol, 2-methoxy- was found during the literature search. Therefore, no crystallographic data table can be presented.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC): Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a suitable method for analyzing the purity of the volatile 1,3-Propanediol, 2-methoxy-. The retention time under specific conditions (e.g., column type, temperature program) would be a characteristic property.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometer detector (LC-MS), could also be used for analysis, especially if the compound is part of a more complex, less volatile mixture.

Specific retention times or method parameters from validated analytical methods for this compound are not available in the literature searched.

Q & A

Basic Research Questions

Q. What are the optimal experimental design strategies for synthesizing 2-methoxy-1,3-propanediol derivatives?

- Methodological Answer : Use factorial design (e.g., fractional or full factorial) to screen critical variables such as reaction temperature, catalyst concentration, and solvent polarity. Replicate center points to assess experimental error and validate reproducibility. Statistical tools like ANOVA and Pareto charts help identify significant factors (e.g., p < 0.05 thresholds) .

Q. How should researchers handle safety protocols during the synthesis of 2-methoxy-1,3-propanediol analogs?

- Methodological Answer : Follow GHS-based safety guidelines:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Ensure fume hood ventilation to prevent inhalation of vapors.

- Store waste separately and dispose via certified hazardous waste services to mitigate environmental risks .

Q. What analytical techniques are recommended for characterizing 2-methoxy-1,3-propanediol and its intermediates?

- Methodological Answer :

- Gas Chromatography (GC) : Quantify purity and reaction intermediates with a relative standard deviation (RSD) < 3.21% after method validation using internal standards .

- Mass Spectrometry (MS) : Confirm molecular structure via fragmentation patterns (e.g., NIST database alignment for m/z peaks) .

Advanced Research Questions

Q. How can reaction mechanisms for 2-methoxy-1,3-propanediol derivatization be elucidated under varying pH conditions?

- Methodological Answer :

- Perform kinetic studies using NMR or IR spectroscopy to track intermediate formation.

- Compare activation energies via Arrhenius plots under acidic vs. alkaline conditions.

- Computational modeling (DFT) predicts transition states and validates experimental data .

Q. What strategies resolve contradictions in stability data for 2-methoxy-1,3-propanediol under oxidative environments?

- Methodological Answer :

- Conduct accelerated stability tests (e.g., 40°C/75% RH) with HPLC monitoring.

- Isolate degradation products via column chromatography and characterize using high-resolution MS.

- Cross-reference findings with literature on analogous glycol ethers to identify structural vulnerabilities .

Q. How do steric and electronic effects influence the regioselectivity of 2-methoxy-1,3-propanediol in cross-coupling reactions?

- Methodological Answer :

- Synthesize isotopically labeled analogs (e.g., deuterated methoxy groups) to trace bond formation via isotopic tracing.

- Compare reaction outcomes with substituent-varied analogs (e.g., ethoxy vs. methoxy) to quantify electronic contributions using Hammett plots .

Q. What methodologies validate the biocompatibility of 2-methoxy-1,3-propanediol in biomedical applications?

- Methodological Answer :

- Perform cytotoxicity assays (e.g., MTT assay on HEK-293 cells) at concentrations ≤ 100 µM.

- Use in vitro metabolic profiling (LC-MS/MS) to detect oxidative metabolites.

- Cross-check with OECD guidelines for acute toxicity thresholds (e.g., LD50 estimation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.